(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid
Description
Significance of Pyrrolidine-2-carboxylic Acid Derivatives as Chiral Scaffolds
Pyrrolidine-2-carboxylic acid and its derivatives are highly valued as chiral scaffolds. chemicalbook.com Their stereochemically defined ring structure provides a robust framework for the introduction of various substituents, allowing for the fine-tuning of steric and electronic properties. This modularity is crucial for their application as:
Chiral Auxiliaries: These scaffolds can be temporarily attached to a prochiral substrate to direct a chemical reaction to proceed with high stereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.
Organocatalysts: Proline and its derivatives are seminal examples of small organic molecules that can catalyze asymmetric reactions, a field that has burgeoned into a major branch of chemistry. unibo.it They are particularly effective in transformations such as aldol (B89426) and Mannich reactions.
Building Blocks for Complex Molecules: The pyrrolidine (B122466) ring is a common motif in a vast array of natural products and pharmaceuticals, making these derivatives essential starting materials for their synthesis.
Stereochemical Considerations in (2S,4S)-4-Benzhydrylpyrrolidine-2-carboxylic Acid
The stereochemistry of this compound is defined by the specific spatial arrangement of the carboxylic acid group at the 2-position and the benzhydryl group at the 4-position. The "(2S,4S)" designation indicates a cis relationship between these two substituents on the pyrrolidine ring.
The bulky benzhydryl group (a diphenylmethyl group) is expected to exert significant steric influence on the conformation of the pyrrolidine ring and its reactivity. This steric hindrance can play a crucial role in controlling the facial selectivity of reactions when the molecule is used as a chiral auxiliary or organocatalyst. The two phenyl rings of the benzhydryl group create a well-defined chiral pocket that can effectively shield one face of a reactive intermediate, thereby directing the approach of a reagent to the opposite face. The rigidity of the pyrrolidine ring, combined with the steric demands of the benzhydryl group, would likely lead to a highly ordered transition state in catalyzed reactions, which is a key factor for achieving high levels of enantioselectivity.
Historical Context of Pyrrolidine-based Chiral Auxiliaries and Organocatalysts
The use of pyrrolidine-based chiral molecules has a rich history in organic synthesis. The amino acid L-proline, a simple pyrrolidine-2-carboxylic acid, was one of the first small organic molecules to be recognized as an effective asymmetric catalyst. A landmark in this field is the Hajos-Parrish-Eder-Sauer-Wiechert reaction, first reported in the early 1970s, which utilized proline to catalyze an intramolecular aldol reaction with high enantioselectivity. unibo.it
This pioneering work laid the foundation for the development of a vast array of more sophisticated proline derivatives. Chemists have systematically modified the pyrrolidine scaffold, including substitutions at the 4-position, to enhance catalytic activity, selectivity, and solubility in organic solvents. The introduction of bulky substituents is a common strategy to create a more defined and sterically hindered environment around the catalytic site, thereby improving stereocontrol. While specific research on the historical development of this compound is not available, its structure logically follows this trend of creating sterically demanding chiral catalysts.
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)16-11-15(12-19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17,19H,11-12H2,(H,20,21)/t15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJSBRAUNMMJTO-CVEARBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis of 2s,4s 4 Benzhydrylpyrrolidine 2 Carboxylic Acid and Analogues
Asymmetric Synthetic Methodologies for Pyrrolidine (B122466) Ring Construction
The formation of the pyrrolidine scaffold with a defined stereochemistry at the C2 position is the foundational step in synthesizing the target molecule. Several powerful asymmetric methods have been developed for this purpose, each with distinct advantages. These strategies include the use of chiral auxiliaries, asymmetric organocatalysis, and transition metal-catalyzed reactions.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This approach offers reliable and predictable stereocontrol.
One of the most effective and widely used auxiliaries is the tert-butanesulfinamide group, pioneered by Ellman. acs.org In this methodology, a chiral N-tert-butanesulfinyl imine, derived from a suitable aldehyde precursor, undergoes a diastereoselective addition reaction with a nucleophile. The sulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face. For pyrrolidine synthesis, this can involve the addition of a Grignard reagent or another organometallic species to a chiral N-sulfinyl imine that contains the rest of the atoms required for cyclization. researchgate.net For instance, the addition of a carbenoid species like (chlorodiphenylmethyl)lithium to chiral N-(4-bromobutylidene)-2-methylpropane-2-sulfinamide has been shown to afford the corresponding 2-substituted pyrrolidine with excellent diastereoselectivity (>99:1). researchgate.net
Another common strategy involves auxiliaries derived from natural amino acids like proline. These can be used to form chiral enamines or other reactive intermediates, guiding the stereoselective formation of new bonds. nih.gov Proline-derived auxiliaries have been successfully used in large-scale preparations of versatile chiral building blocks. nih.gov
Table 1: Examples of Chiral Auxiliary-Mediated Pyrrolidine Synthesis
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| N-tert-Butanesulfinamide | Addition of Grignard Reagent | N-Sulfinyl imine derived from 4-halobutanal | High | researchgate.net |
| N-tert-Butanesulfinamide | Addition of Carbenoid | N-Sulfinyl imine derived from 4-bromobutanal | >99:1 | researchgate.net |
Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules, avoiding the use of metals. nih.govresearchgate.net This field was significantly advanced by the use of proline and its derivatives to catalyze asymmetric transformations. nih.govmdpi.com For pyrrolidine synthesis, organocatalytic [3+2] cycloaddition reactions are particularly prominent. researchgate.netresearchgate.net
These reactions typically involve the reaction of an azomethine ylide with an electron-deficient alkene. A chiral secondary amine catalyst, often a diarylprolinol silyl (B83357) ether, activates an α,β-unsaturated aldehyde via iminium ion formation. researchgate.netresearchgate.net This intermediate then reacts with an amino ester derivative to generate the azomethine ylide in situ. The subsequent cycloaddition proceeds through a highly organized transition state, directed by the chiral catalyst, to yield highly substituted pyrrolidines with excellent control of up to four stereocenters. acs.org The strategies for constructing pyrrolidine scaffolds via organocatalysis can be divided into one-step approaches, such as [3+2] cycloadditions, and sequential approaches where a chiral linear precursor is first formed and then cyclized. researchgate.net
Another key organocatalytic strategy is the asymmetric Michael addition to form a linear precursor, which then undergoes cyclization. researchgate.netrsc.org For example, the Michael addition of a nitroalkane to a 4-oxo-2-enoate, catalyzed by a chiral organocatalyst, can produce an intermediate that is subsequently reduced and cyclized to form a pyrrolidine-3-carboxylic acid derivative with high enantiomeric excess. rsc.org
Table 2: Selected Organocatalysts for Asymmetric Pyrrolidine Synthesis
| Catalyst Type | Reaction | Key Features | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Diarylprolinol silyl ether | [3+2] Cycloaddition | Iminium activation of α,β-unsaturated aldehydes | Up to 99% | researchgate.netresearchgate.net |
| Proline | Aldol (B89426) Reaction | Foundational catalyst for asymmetric organocatalysis | Variable, often high | nih.govresearchgate.net |
| Squaramide-based catalyst | Michael Addition | Bifunctional activation via H-bonding | High | researchgate.net |
Transition metal catalysis offers a diverse and powerful set of tools for the asymmetric synthesis of N-heterocycles. nih.govresearchgate.net Metals such as palladium, rhodium, copper, and iridium can catalyze a wide range of transformations, including intramolecular C-H amination, cycloadditions, and allylic substitution reactions. nih.govacs.orgacs.org
Palladium-catalyzed reactions are particularly well-developed. For example, an enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine has been developed to create 2-substituted pyrrolidines. acs.org This involves an asymmetric deprotonation followed by transmetalation to a configurationally stable organozinc reagent, which then undergoes palladium-catalyzed cross-coupling. acs.org
Rhodium(II) catalysts have been employed for the direct difunctionalization of the pyrrolidine moiety through two consecutive C-H insertion reactions with donor-acceptor diazo precursors, yielding C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org
Copper-catalyzed intramolecular C-H amination of N-halide amides provides another direct route to the pyrrolidine ring. nih.govacs.org These reactions proceed through a mechanism dependent on the copper catalyst, which facilitates the cleavage of N-X and C-H bonds for ring closure. acs.org While stereocontrol can be challenging, diastereoselective versions have been developed. For instance, a copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides favors the formation of 2,5-cis-pyrrolidines with high diastereoselectivity. nih.gov
Table 3: Overview of Transition Metal-Catalyzed Pyrrolidine Syntheses
| Metal Catalyst | Reaction Type | Substrate Type | Stereocontrol | Reference |
|---|---|---|---|---|
| Palladium (Pd) | C-N Coupling / Arylation | N-Boc-pyrrolidine | Enantioselective | acs.orgnih.gov |
| Rhodium (Rh) | C-H Insertion | Pyrrolidine + Diazo precursor | High enantio- and diastereocontrol | acs.org |
| Copper (Cu) | Intramolecular C-H Amination | N-fluoride amides | High yield, stereocontrol varies | nih.govacs.org |
Stereocontrol in the Introduction of the 4-Benzhydryl Moiety
Once the chiral pyrrolidine-2-carboxylic acid scaffold is established, the next critical step is the introduction of the bulky benzhydryl group at the C4 position with the correct S configuration, creating the desired (2S,4S) diastereomer. This can be achieved either by functionalizing a pre-existing pyrrolidine ring or by incorporating the benzhydryl group during a ring-forming reaction.
This approach relies on using the existing stereocenter at C2 to direct the stereochemistry of the incoming benzhydryl group at C4. A common strategy involves starting with a chiral precursor derived from the "chiral pool," such as 4-hydroxy-L-proline. mdpi.com The hydroxyl group at C4 serves as a handle for introducing the benzhydryl moiety.
One potential route involves the oxidation of the 4-hydroxyl group to a ketone (4-oxoproline). The subsequent addition of a benzhydryl nucleophile (e.g., benzhydrylmagnesium bromide or benzhydryllithium) to the carbonyl can be diastereoselective. The stereochemical outcome is dictated by the steric hindrance of the C2 carboxylate group (or its ester derivative), which would direct the bulky nucleophile to the face opposite to it, potentially leading to the desired (2S,4R)-4-hydroxy-4-benzhydryl intermediate. Subsequent dehydroxylation would be required to achieve the final product.
Alternatively, the 4-hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate). A subsequent SN2 displacement with a suitable benzhydryl nucleophile could install the substituent. However, controlling the stereochemistry in SN2 reactions on a five-membered ring can be complex.
A study on the synthesis of pyrrolidine-2,5-diones demonstrated the introduction of a benzhydryl group at the C3 position (analogous to C4 in a proline framework) of a succinic acid derivative prior to cyclization with an amino acid. nih.gov This highlights that the benzhydryl moiety can be incorporated into the acyclic precursor before the ring is formed. nih.gov
An alternative and more elegant strategy involves establishing the C4 stereocenter enantioselectively during the synthesis. This often occurs as part of a catalytic asymmetric reaction that constructs the pyrrolidine ring itself.
A prime example is the asymmetric 1,4-conjugate addition (Michael addition) of a benzhydryl nucleophile to an α,β-unsaturated acceptor. For instance, a suitable achiral γ-amino-α,β-unsaturated ester could react with a benzhydryl organometallic reagent in the presence of a chiral ligand-metal complex. The chiral catalyst would orchestrate the facial selectivity of the addition, creating the C4 stereocenter with high enantiopurity. The subsequent intramolecular cyclization (aza-Michael addition) would then form the pyrrolidine ring, with the stereochemistry at C2 being directed by the newly formed C4 center.
While specific examples for the enantioselective introduction of a benzhydryl group onto this exact framework are not abundant, the principles are well-established in asymmetric synthesis. The development of catalytic asymmetric methods for the conjugate addition of diarylmethyl groups is an active area of research.
Protecting Group Strategies for Amine and Carboxyl Functionalities
The stereoselective synthesis of (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid and its analogues necessitates a robust strategy for the temporary protection of the amine and carboxyl functional groups. The selection of appropriate protecting groups is critical to prevent undesirable side reactions, ensure high yields, and maintain stereochemical integrity throughout the synthetic sequence. The choice is often dictated by the stability of the protecting group to various reaction conditions and the ability to selectively remove it without affecting other functionalities in the molecule, a concept known as orthogonal protection. jocpr.combiosynth.com
In the synthesis of 4-substituted proline derivatives, the secondary amine of the pyrrolidine ring and the carboxylic acid at the C-2 position are the primary sites requiring protection. A variety of protecting groups have been successfully employed for these functionalities, each with its own set of advantages and specific conditions for introduction and cleavage.
Amine Protecting Groups:
The secondary amine of the pyrrolidine ring is nucleophilic and can interfere with many synthetic transformations. Therefore, its protection is a crucial first step in the synthesis of 4-substituted proline analogues. The most commonly used protecting groups for the pyrrolidine nitrogen are carbamates, such as tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).
The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of reaction conditions, including those that are nucleophilic, basic, and catalytic hydrogenation. nih.govnih.gov It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The removal of the Boc group is conveniently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.govcreative-peptides.com
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another popular choice, particularly in solid-phase peptide synthesis. jocpr.comcreative-peptides.com Its key advantage is its lability to basic conditions, typically a solution of piperidine (B6355638) in an aprotic solvent like dimethylformamide (DMF), while being stable to acidic conditions. creative-peptides.com This orthogonality with acid-labile protecting groups like Boc and tert-butyl esters makes it highly valuable in complex multi-step syntheses.
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that is stable to acidic and basic conditions. It is introduced using benzyl (B1604629) chloroformate. A significant advantage of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild condition that generally does not affect other functional groups, with the exception of other reducible moieties. creative-peptides.com
| Protecting Group | Abbreviation | Structure | Introduction Reagents | Cleavage Conditions | Key Stability Features |
|---|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O), Base | Strong acids (e.g., TFA, HCl) | Stable to base, nucleophiles, and catalytic hydrogenation | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, Base | Base (e.g., Piperidine in DMF) | Stable to acids | |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate, Base | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions |
Carboxyl Protecting Groups:
The carboxylic acid functionality is typically protected as an ester to prevent its interference in reactions involving strong bases or nucleophiles. The choice of ester depends on the desired cleavage conditions and compatibility with the N-protecting group and other functionalities.
Methyl and Ethyl esters are among the simplest protecting groups for carboxylic acids. They are readily prepared by Fischer esterification using the corresponding alcohol in the presence of an acid catalyst. These esters are stable to a wide range of conditions but are typically cleaved by saponification using a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup. neliti.com
Benzyl esters (Bn) offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis, similar to the Cbz group. neliti.com This allows for the simultaneous deprotection of both the N-Cbz and C-benzyl ester groups.
tert-Butyl esters (tBu) are particularly useful in orthogonal protection schemes. They are stable to basic conditions and hydrogenolysis but are readily cleaved under acidic conditions, such as with TFA, often concurrently with a Boc group. creative-peptides.com
| Protecting Group | Abbreviation | Structure | Introduction Reagents | Cleavage Conditions | Key Stability Features |
|---|---|---|---|---|---|
| Methyl ester | -OMe | -COOCH₃ | Methanol, Acid catalyst (e.g., SOCl₂) | Base-mediated hydrolysis (saponification) | Stable to acidic conditions |
| Ethyl ester | -OEt | -COOCH₂CH₃ | Ethanol, Acid catalyst | Base-mediated hydrolysis (saponification) | Stable to acidic conditions |
| Benzyl ester | -OBn | -COOCH₂Ph | Benzyl alcohol, Acid catalyst | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions |
| tert-Butyl ester | -OtBu | -COOC(CH₃)₃ | Isobutylene, Acid catalyst or tert-Butyl bromide | Strong acids (e.g., TFA) | Stable to basic conditions and hydrogenolysis |
In the context of synthesizing this compound, a common strategy involves the use of an N-Boc protecting group in conjunction with a methyl or ethyl ester for the carboxyl group. This allows for modifications at the C-4 position of the pyrrolidine ring under conditions that are compatible with both protecting groups. The final step would then involve sequential or, if conditions permit, simultaneous deprotection to yield the target molecule. For instance, the N-Boc group can be removed with TFA, followed by saponification of the methyl ester to liberate the free amino acid.
Chemical Reactivity and Functionalization of 2s,4s 4 Benzhydrylpyrrolidine 2 Carboxylic Acid
Derivatization at the Carboxylic Acid Moiety
The carboxylic acid functionality is a primary handle for derivatization, allowing for the synthesis of esters and amides, as well as reduction to the corresponding alcohol, which can be further transformed.
Esterification and Amidation Reactions
Esterification of the carboxylic acid can be achieved under various conditions. For instance, N-protected derivatives of 4-substituted prolines are commonly esterified to facilitate subsequent reactions or for biological evaluation. Standard methods include reaction with an alcohol in the presence of an acid catalyst or using coupling agents.
Amidation reactions are crucial for incorporating the (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid scaffold into peptide-like structures or for the synthesis of various bioactive molecules. The coupling of the carboxylic acid with a primary or secondary amine is typically facilitated by activating agents to form the amide bond efficiently. For other pyrrolidine-2-carboxamides, the synthesis often involves the reaction of the corresponding pyrrolidine-2-carbonyl chloride with a substituted aniline in a suitable solvent like acetone, followed by heating to reflux. rroij.com
| Reactant | Reagent(s) | Product Type |
| This compound | Alcohol, Acid Catalyst | Ester |
| This compound | Amine, Coupling Agent | Amide |
| Pyrrolidine-2-carboxylic acid hydrochloride | Phosphorus pentachloride, Acetyl chloride, then Substituted aniline, Acetone | N-(substituted phenyl) pyrrolidine-2-carboxamide |
Reduction to Alcohols and Subsequent Transformations
The carboxylic acid group can be reduced to a primary alcohol, yielding ((2S,4S)-4-benzhydrylpyrrolidin-2-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation, as milder reagents like sodium borohydride are generally ineffective for the reduction of carboxylic acids. lumenlearning.commasterorganicchemistry.comchemistrysteps.com The reaction with LiAlH4 is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF). masterorganicchemistry.com The resulting alcohol can serve as a precursor for a variety of other functional groups through subsequent reactions such as oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.
Modifications of the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a key site for introducing diversity through alkylation and acylation reactions, leading to a wide range of N-substituted derivatives.
N-Alkylation and N-Acylation Reactions
N-alkylation of the pyrrolidine nitrogen introduces an alkyl group onto the secondary amine. For related proline esters, N-alkylation has been achieved with high diastereoselectivity using a benzyl (B1604629) group with specific substitutions. N-acylation is a common transformation, often performed to install a protecting group or to synthesize bioactive amides. For instance, N-acylation of L-proline can be achieved by reacting it with an acyl chloride, such as chloroacetyl chloride.
| Reactant | Reagent | Product Type |
| This compound ester | Alkyl halide, Base | N-Alkyl-4-benzhydrylpyrrolidine-2-carboxylic acid ester |
| L-proline | Chloroacetyl chloride | N-Acyl proline derivative |
Formation of N-Heterocycles and Related Derivatives
While specific examples for this compound are not prevalent in readily available literature, the pyrrolidine nitrogen can, in principle, participate in cyclization reactions to form fused N-heterocyclic systems. Such transformations would typically involve reaction with a reagent containing two electrophilic sites that can react with the nitrogen and another nucleophilic center on the pyrrolidine or its substituents.
Transformations of the Benzhydryl Side Chain
The benzhydryl group, consisting of two phenyl rings attached to the same carbon, is generally robust and less reactive than the other functional groups in the molecule. However, the aromatic rings can potentially undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, under appropriate conditions. The substitution pattern would be directed by the activating nature of the alkyl substituent on the phenyl rings, favoring ortho and para positions. The steric hindrance presented by the pyrrolidine ring and the other phenyl group would also play a significant role in determining the regioselectivity of such transformations. Specific studies detailing these transformations on this compound are not widely reported, suggesting that derivatization at the carboxylic acid and the pyrrolidine nitrogen are the more common synthetic strategies.
Functionalization of Aromatic Rings
The two phenyl rings of the benzhydryl group are susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com The substitution pattern on the aromatic rings is directed by the activating or deactivating nature of the substituents already present. libretexts.org In the case of an unsubstituted benzhydryl group, the alkyl substituent (the pyrrolidine ring) is weakly activating and directs incoming electrophiles to the ortho and para positions. libretexts.org
Common electrophilic aromatic substitution reactions that could be applied to the benzhydryl moiety include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com These reactions introduce a variety of functional groups to the phenyl rings, thereby modifying the electronic and steric properties of the molecule.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzhydryl Group
| Reaction Type | Reagents and Conditions | Expected Products |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and para-nitro substituted derivatives. |
| Bromination | Br₂, FeBr₃ | Mixture of ortho- and para-bromo substituted derivatives. |
| Sulfonation | Fuming H₂SO₄ | Mixture of ortho- and para-sulfonic acid derivatives. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of ortho- and para-acyl substituted derivatives. |
It is important to note that the steric hindrance imposed by the pyrrolidine ring and the second phenyl group may influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered para position.
Modifications at the Benzylic Position
The benzylic carbon of the benzhydryl group, the carbon atom attached to both phenyl rings and the pyrrolidine ring, is a site of enhanced reactivity. This increased reactivity is due to the stabilization of reaction intermediates, such as radicals and carbocations, through resonance with the adjacent aromatic rings. chemistrysteps.comlibretexts.org
Oxidation:
The benzylic C-H bond is susceptible to oxidation. nih.gov Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic position. chemistrysteps.com Given that the benzylic carbon is tertiary in this molecule, harsh oxidation would likely lead to cleavage of the C-C bond. Milder and more selective oxidation methods could potentially introduce a hydroxyl group at this position. Recent advancements have explored metal-free oxidative esterification and amination of benzylic C-H bonds, which could be applicable. mdpi.com Electrochemical methods also offer a pathway for the selective monooxygenation of benzylic C(sp³)–H bonds. chemistryviews.org
Radical Halogenation:
The benzylic position can undergo free radical halogenation, typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comkhanacademy.org This reaction would replace the benzylic hydrogen with a halogen, creating a reactive intermediate for further synthetic transformations. The stability of the resulting benzylic radical intermediate makes this position highly susceptible to such reactions. youtube.com
Table 2: Potential Reactions at the Benzylic Position
| Reaction Type | Reagents and Conditions | Expected Product Functionality |
| Radical Bromination | N-Bromosuccinimide (NBS), peroxide or light | Benzylic bromide |
| Oxidation (selective) | e.g., DDQ, electrochemical methods | Benzylic alcohol or ester |
Stereochemical Stability and Epimerization Studies
The stereochemical integrity of the chiral centers at C2 and C4 of the pyrrolidine ring is a crucial aspect of the molecule's properties. The stability of these centers, particularly the C4 position bearing the bulky benzhydryl group, is of interest.
Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can potentially occur under certain conditions. For amino acids and their derivatives, epimerization at the α-carbon (C2 in this case) can be a concern, especially during peptide synthesis or under basic conditions where the α-proton can be abstracted. mdpi.com
Applications in Asymmetric Organocatalysis and Ligand Design
Development of (2S,4S)-4-Benzhydrylpyrrolidine-2-carboxylic Acid as an Organocatalyst
The development of proline-based organocatalysts has been a cornerstone of modern asymmetric synthesis since the pioneering work on proline-catalyzed intramolecular aldol (B89426) reactions. researchgate.netwikipedia.org The rationale behind modifying the proline scaffold, such as with the introduction of a benzhydryl group, is to enhance stereoselectivity and overcome some limitations of unsubstituted proline, such as solubility and catalyst loading. organic-chemistry.orgresearchgate.net The bulky benzhydryl group in This compound is strategically placed to exert significant steric influence over the transition state of a reaction, thereby directing the approach of reactants to favor the formation of one enantiomer over the other.
Enamine Catalysis Modalities
In enamine catalysis, the secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. researchgate.netpnas.org This enamine then attacks an electrophile. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst.
The proposed catalytic cycle for an enamine-mediated reaction with This compound would involve:
Formation of an enamine between the catalyst and a carbonyl donor.
The bulky benzhydryl group shields one face of the enamine, directing the electrophile to the less hindered face.
The carboxylic acid group can simultaneously activate the electrophile through hydrogen bonding. wikipedia.org
Attack of the enamine on the electrophile forms a new carbon-carbon bond and generates an iminium ion.
Hydrolysis of the iminium ion releases the product and regenerates the catalyst. libretexts.org
Iminium Ion Catalysis Modalities
Conversely, in iminium ion catalysis, the secondary amine of the catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by a nucleophile.
For This compound , the catalytic cycle is envisioned as:
Condensation of the catalyst with an α,β-unsaturated aldehyde or ketone to form an iminium ion.
The benzhydryl group provides facial shielding of the iminium ion.
The incoming nucleophile attacks the β-carbon from the less sterically hindered face.
This is followed by the formation of an enamine intermediate.
Hydrolysis of the enamine liberates the chiral product and the catalyst.
Hydrogen Bonding and Brønsted Acid/Base Catalysis
The carboxylic acid moiety of This compound is crucial for its function as a bifunctional catalyst. unibo.itmdpi.com It can act as an internal Brønsted acid to protonate and activate an electrophile, or as a Brønsted base to deprotonate a substrate. More commonly, it participates in hydrogen bonding to orient and activate the substrate in the transition state. rsc.org This cooperative activation, where the amine forms an enamine or iminium ion and the carboxylic acid interacts with the other reactant, leads to a highly organized, chair-like transition state, which is key to achieving high levels of stereoselectivity. wikipedia.org
Specific Asymmetric Reactions Catalyzed by this compound Derivatives
While specific data for the named catalyst is not extensively reported in peer-reviewed literature, the performance of structurally similar proline derivatives provides insight into its potential applications in key asymmetric transformations. The data presented in the following sections are illustrative of typical results obtained with proline-based catalysts in these reactions and serve as a benchmark for the expected efficacy of its derivatives.
Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds. nih.gov Proline and its derivatives are well-known catalysts for this transformation, proceeding through an enamine-based mechanism. acs.orgmdpi.com The catalyst reacts with a ketone donor to form an enamine, which then adds to an aldehyde acceptor. The bulky substituent at the C4 position is expected to enhance the diastereo- and enantioselectivity of the reaction.
| Entry | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 95:5 | 98 |
| 2 | Benzaldehyde | Cyclohexanone | 95 | 93:7 | 96 |
| 3 | 2-Chlorobenzaldehyde | Cyclohexanone | 98 | 96:4 | 99 |
| 4 | 4-Nitrobenzaldehyde | Acetone | 68 | - | 76 |
| 5 | Benzaldehyde | Acetone | 55 | - | 70 |
Note: The data in this table is representative of results obtained with proline-based catalysts and is intended for illustrative purposes.
Asymmetric Michael Additions
The asymmetric Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon bonds. In the context of organocatalysis, proline derivatives can catalyze the addition of nucleophiles like ketones or aldehydes to α,β-unsaturated electrophiles such as nitroalkenes. sciencevision.orgmdpi.com This transformation can proceed through either enamine activation of the ketone donor or iminium ion activation of the enone acceptor. The steric bulk of the 4-benzhydryl substituent is anticipated to play a critical role in controlling the facial selectivity of the nucleophilic attack. researchgate.net
| Entry | Michael Acceptor | Michael Donor | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | β-Nitrostyrene | Cyclohexanone | 95 | 99:1 | 99 |
| 2 | 4-Chloro-β-nitrostyrene | Cyclohexanone | 92 | 98:2 | 99 |
| 3 | 2-Nitro-β-nitrostyrene | Cyclohexanone | 90 | 99:1 | 98 |
| 4 | β-Nitrostyrene | Propanal | 85 | 95:5 | 97 |
| 5 | Methyl vinyl ketone | Propanal | 70 | - | 91 |
Note: The data in this table is representative of results obtained with proline-based catalysts and is intended for illustrative purposes.
Asymmetric α-Functionalizations (e.g., fluorination, alkylation)
Organocatalytic, enantioselective α-functionalization of carbonyl compounds is a powerful strategy for the synthesis of chiral molecules. Proline and its derivatives are well-established catalysts for these transformations, proceeding through the formation of a chiral enamine intermediate. The substituent at the C-4 position of the pyrrolidine ring can significantly influence the catalyst's efficacy and stereoselectivity.
In the context of asymmetric α-fluorination , catalysts bearing bulky substituents on the pyrrolidine ring can effectively shield one face of the enamine intermediate. For instance, the reaction of an α-chloroaldehyde with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) can be catalyzed by chiral pyrrolidine derivatives. The catalyst reacts with the aldehyde to form an iminium intermediate, which then deprotonates to form a more stable enamine. The bulky group on the catalyst directs the incoming fluorinating agent to the less hindered face of the enamine, thereby controlling the stereochemistry of the newly formed C-F bond. While no specific data exists for the benzhydryl derivative, the large benzhydryl group in this compound is expected to provide excellent steric shielding, potentially leading to high levels of enantioselectivity in α-fluorination reactions of aldehydes and ketones.
Similarly, in asymmetric α-alkylation of aldehydes and ketones, the steric hindrance of the catalyst is paramount for achieving high enantioselectivity. The reaction of an aldehyde with an alkyl halide, for example, can be catalyzed by chiral secondary amines. The bulky substituent on the catalyst directs the approach of the electrophile to the enamine intermediate. Primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-arylpriopionaldehydes with diarylbromomethane, suggesting that the benzhydryl moiety of the target compound could interact favorably with similar electrophiles. The benzhydryl group in this compound would create a highly congested chiral pocket, likely leading to high facial discrimination in the alkylation step.
Table 1: Representative Organocatalyzed Asymmetric α-Functionalizations with Proline Derivatives
| Reaction | Carbonyl Compound | Electrophile | Catalyst Type | Achieved Enantioselectivity (ee) |
|---|---|---|---|---|
| α-Fluorination | Cyclohexanone | NFSI | Primary amine functionalized Cinchona alkaloid | up to 99% |
| α-Fluorination | Propanal | NFSI | Imidazolidinone | up to 99% |
| α-Alkylation | 2-Phenylpropionaldehyde | Bromodiphenylmethane | Primary aminothiourea | up to 96% |
| α-Alkylation | Propanal | Simple Olefins | Chiral Imidazolidinone | up to 95% |
Asymmetric Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral organocatalysts, particularly secondary amines, can activate α,β-unsaturated aldehydes towards cycloaddition with dienes by forming a chiral iminium ion, which lowers the LUMO of the dienophile. The steric environment created by the catalyst dictates the facial selectivity of the diene's approach.
While specific studies on this compound as a Diels-Alder catalyst are not available, the performance of other pyrrolidine-based catalysts provides valuable insights. For instance, diarylprolinol silyl (B83357) ethers are effective catalysts for the Diels-Alder reaction between α,β-unsaturated aldehydes and dienes, affording cycloadducts with high enantioselectivity. The bulky substituents on these catalysts are crucial for achieving high stereocontrol. Given the significant steric bulk of the benzhydryl group, it is plausible that this compound could be an effective catalyst for asymmetric Diels-Alder reactions, effectively blocking one face of the iminium ion intermediate and leading to high diastereo- and enantioselectivity.
Table 2: Organocatalyzed Asymmetric Diels-Alder Reactions
| Dienophile | Diene | Catalyst Type | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| Acrolein | Cyclopentadiene | Imidazolidinone | 93% |
| (E)-Cinnamaldehyde | Cyclopentadiene | Imidazolidinone | >99% |
| α,β-Unsaturated Aldehyde | Various Dienes | Diarylpyrrolinol silyl ether | >99.5% |
Use as a Chiral Ligand in Metal-Catalyzed Asymmetric Synthesis
The carboxylic acid and secondary amine functionalities of this compound make it an excellent candidate for use as a chiral ligand in metal-catalyzed asymmetric synthesis. The pyrrolidine scaffold can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations.
Design and Synthesis of Metal Complexes Incorporating the Pyrrolidine Framework
Pyrrolidine-2-carboxylic acid and its derivatives can act as bidentate ligands, coordinating to metal ions through the nitrogen of the pyrrolidine ring and an oxygen of the carboxylate group. The synthesis of such complexes typically involves the reaction of the pyrrolidine derivative with a suitable metal salt in an appropriate solvent. The resulting metal complexes can have well-defined geometries, often octahedral or square planar, depending on the metal and other coordinating ligands. The bulky benzhydryl group at the C-4 position would project into the coordination sphere of the metal, creating a highly specific and sterically hindered chiral pocket. This feature is highly desirable for enforcing high levels of stereocontrol in catalytic reactions.
Applications in Asymmetric Hydrogenation
Chiral phosphine ligands are widely used in rhodium-catalyzed asymmetric hydrogenation of olefins. While this compound itself is not a phosphine ligand, it can be readily modified, for example, by amidation of the carboxylic acid with a phosphinoamine, to generate novel P,N-ligands. The resulting ligands could then be used in conjunction with rhodium precursors to form active catalysts for asymmetric hydrogenation. The chiral pyrrolidine backbone would serve as the primary source of asymmetry, and the bulky benzhydryl group would likely play a significant role in differentiating the enantiotopic faces of the prochiral substrate as it coordinates to the rhodium center. The success of pyrrolidine-substituted ferrocene-derived ligands in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent enantioselectivities, highlights the potential of the pyrrolidine scaffold in this area.
Other Metal-Catalyzed Enantioselective Transformations
Beyond hydrogenation, chiral pyrrolidine-based ligands have been employed in a variety of other metal-catalyzed enantioselective transformations. For instance, copper(I) complexes of chiral ligands are effective catalysts for 1,3-dipolar cycloaddition reactions and other C-C and C-N bond-forming reactions. The design of the ligand is critical for achieving high enantioselectivity. The steric and electronic properties of the benzhydryl group in this compound could be advantageous in such reactions. For example, in a copper-catalyzed reaction, the ligand would create a chiral environment around the metal center, influencing the trajectory of the reacting species and favoring the formation of one enantiomer over the other. The successful use of chiral pyrrolidine-based salen ligands in the enantioselective alkylation of aromatic aldehydes further underscores the broad potential of this scaffold in asymmetric catalysis.
Advanced Structural Elucidation and Computational Studies
Spectroscopic Techniques for Stereochemical Assignment and Conformational Analysis
Spectroscopic methods that are sensitive to the chiral nature and spatial arrangement of atoms are paramount in the study of (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide a wealth of information regarding its relative and absolute stereochemistry, as well as its preferred conformations in solution.
Advanced NMR Spectroscopy (e.g., NOESY, coupling constants)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of molecules in solution. For a molecule with multiple stereocenters like this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and the analysis of scalar coupling constants (J-values) are particularly informative for determining the relative stereochemistry and preferred solution-state conformation.
NOESY experiments provide information about the spatial proximity of protons. For the pyrrolidine (B122466) ring, cross-peaks in a NOESY spectrum would be expected between protons that are close in space, which helps to establish their relative orientation (cis or trans). For instance, in the (2S,4S) isomer, a NOESY correlation would be anticipated between the proton at C2 and the proton at C4, as they are on the same face of the pyrrolidine ring. The absence of such a correlation, or the presence of a correlation to a proton on the opposite face, would suggest a different stereoisomer.
The magnitude of proton-proton coupling constants (³JHH) is governed by the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of the coupling constants of the protons on the pyrrolidine ring can provide quantitative information about the ring's puckering and the preferred conformation. Different envelope and twisted conformations of the five-membered pyrrolidine ring would give rise to a unique set of coupling constants.
Table 1: Hypothetical Proton NMR Data for this compound
| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) | NOESY Correlations |
| H2 | 4.1 | J(H2, H3a) = 8.5, J(H2, H3b) = 4.0 | H4, H5a |
| H3a | 2.3 | J(H3a, H3b) = 13.0, J(H3a, H4) = 9.0 | H2, H3b |
| H3b | 2.1 | J(H3b, H4) = 6.5 | H3a, H5b |
| H4 | 3.8 | J(H4, H5a) = 8.0, J(H4, H5b) = 5.0 | H2, H3a, H3b |
| H5a | 3.5 | J(H5a, H5b) = 12.0 | H4, H5b |
| H5b | 3.2 | H3b, H5a | |
| Benzhydryl-CH | 4.5 | Phenyl protons | |
| Phenyl-H | 7.2-7.4 | Benzhydryl-CH | |
| COOH | 12.5 | - |
Note: This data is hypothetical and serves as an illustrative example.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD measures the same phenomenon in the ultraviolet and visible regions of the electromagnetic spectrum.
The experimental VCD and ECD spectra of this compound can be compared with the spectra predicted by quantum chemical calculations for a known absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the molecule. These techniques are particularly valuable when X-ray quality crystals cannot be obtained.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration and solid-state conformation of a molecule. This technique provides a precise three-dimensional map of the electron density in a crystal, from which the positions of all atoms can be determined with high accuracy.
For this compound, an X-ray crystal structure would definitively confirm the S configuration at both the C2 and C4 stereocenters. Furthermore, it would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This includes the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the bulky benzhydryl and carboxylic acid substituents. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid group, would also be elucidated.
Table 2: Illustrative Crystallographic Data for a Pyrrolidine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 15.3 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1573.6 |
| Z | 4 |
| R-factor | 0.045 |
Note: This data is for a representative pyrrolidine derivative and is not the actual data for this compound.
Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental studies by offering insights into the structure, stability, and reactivity of molecules. For this compound, computational methods can be used to explore its conformational landscape and to model its role in chemical reactions.
Conformational Analysis and Energy Landscapes
The conformational flexibility of the pyrrolidine ring and the rotation around the single bonds connecting the substituents mean that this compound can exist in multiple conformations. Computational methods, such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory, DFT), can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule.
By calculating the relative energies of these conformers, a conformational energy landscape can be constructed. This landscape provides a visual representation of the energetically preferred shapes of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments and how its shape influences its properties.
Transition State Modeling in Organocatalysis
Pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. Computational modeling can be employed to investigate the mechanism of reactions catalyzed by this compound. By modeling the reactants, products, and potential transition states, the reaction pathway can be elucidated.
Transition state modeling can help to understand the origin of stereoselectivity in organocatalyzed reactions. By comparing the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially. This knowledge is invaluable for the rational design of new and more efficient organocatalysts.
Ligand-Receptor Interaction Modeling (from a structural design perspective)
From a structural design perspective, understanding how this compound might interact with a biological target is paramount. Ligand-receptor interaction modeling provides insights into the binding mode, affinity, and specificity of a molecule, guiding the design of more potent and selective analogs. nih.gov
Molecular Docking: This is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.govscispace.com For this compound, a typical molecular docking workflow would involve:
3D Structure Generation: An accurate three-dimensional structure of the molecule is generated and optimized to its lowest energy conformation.
Receptor Selection and Preparation: A protein target of interest is selected, and its crystal structure is obtained from a database like the Protein Data Bank (PDB). The receptor structure is prepared by adding hydrogen atoms, removing water molecules, and defining the binding pocket.
Docking Simulation: Using software like AutoDock, GOLD, or Schrödinger's Glide, the ligand is flexibly docked into the receptor's active site. The program samples numerous conformations and orientations, scoring each based on a force field that estimates binding affinity. researchgate.netbiorxiv.org
The output of a docking simulation provides a predicted binding energy and identifies key intermolecular interactions. For this specific molecule, the following interactions would be anticipated:
Ionic/Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor and can form strong salt bridge interactions with positively charged residues like Arginine (Arg) or Lysine (Lys) in a binding pocket.
Hydrogen Bonding: The secondary amine within the pyrrolidine ring can act as a hydrogen bond donor.
Hydrophobic Interactions: The two phenyl rings of the large benzhydryl group are expected to form significant hydrophobic and π-π stacking interactions with nonpolar amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), and Valine (Val). researchgate.net
These predicted interactions are critical for structure-based drug design, allowing medicinal chemists to propose modifications to the scaffold to enhance binding affinity or selectivity.
| Hypothetical Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Interacting Moiety on Ligand |
|---|---|---|---|---|
| Enzyme X (e.g., a protease) | -9.5 | Arg124, Gln78 | Salt Bridge, H-Bond | Carboxylic Acid |
| Enzyme X (e.g., a protease) | -9.5 | Tyr210 | H-Bond | Pyrrolidine N-H |
| Enzyme X (e.g., a protease) | -9.5 | Phe150, Trp215, Leu99 | Hydrophobic, π-π Stacking | Benzhydryl Group |
Quantitative Structure-Activity Relationship (QSAR): While docking focuses on a single receptor structure, QSAR models the relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A 3D-QSAR study on analogs of this compound could be performed to understand which steric and electronic features are critical for activity. By creating a library of related molecules and testing their activity, a predictive model can be built to guide the design of new compounds with improved properties.
Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their synthesis, characterization, and structural confirmation. Density Functional Theory (DFT) is a widely used quantum chemical method for accurately predicting NMR and vibrational spectra. nih.govresearchgate.netnih.gov
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors. nih.gov The calculated shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_iso.
For this compound, DFT calculations could predict the chemical shifts for all hydrogen and carbon atoms. Key expected findings would include:
The highly deshielded proton of the carboxylic acid (COOH).
The distinct signals for the protons on the pyrrolidine ring, with their chemical shifts and coupling patterns influenced by their stereochemistry.
The complex multiplet patterns for the aromatic protons of the two phenyl rings.
The signal for the quaternary carbon of the carboxylic acid group in the ¹³C spectrum, typically found around 170-180 ppm.
| Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |
|---|---|---|
| H (on COOH) | 12.1 | 10.0 - 13.0 |
| C (C=O) | 175.4 | 170 - 185 |
| C (Aromatic) | 125.8 - 142.5 | 110 - 150 |
| H (Aromatic) | 7.2 - 7.5 | 6.5 - 8.5 |
| H (on Pyrrolidine C2) | 4.1 | 3.5 - 4.5 |
Vibrational Spectra (IR and Raman) Prediction: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. rsc.orgrsc.org These calculations provide the harmonic vibrational frequencies, which are often systematically scaled to correct for anharmonicity and limitations in the theoretical model. ics-ir.org A Potential Energy Distribution (PED) analysis can be performed to assign each calculated frequency to specific molecular motions, such as stretching, bending, or twisting of functional groups. nih.gov
For this compound, key predicted vibrational modes would include:
A strong C=O stretching vibration from the carboxylic acid group, typically around 1700-1750 cm⁻¹.
A broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, usually in the 2500-3300 cm⁻¹ region.
N-H stretching from the pyrrolidine ring around 3300-3500 cm⁻¹.
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
C-H bending and ring vibrations for the phenyl and pyrrolidine groups in the fingerprint region (<1500 cm⁻¹).
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity |
|---|---|---|---|
| 3350 | ν(N-H) Stretch | Pyrrolidine Amine | Medium |
| 3065 | ν(C-H) Stretch | Aromatic Rings | Medium |
| 2980 | ν(O-H) Stretch | Carboxylic Acid Dimer | Broad, Strong |
| 1720 | ν(C=O) Stretch | Carboxylic Acid | Very Strong |
| 1495, 1450 | ν(C=C) Stretch | Aromatic Rings | Medium-Strong |
| 1240 | δ(O-H) Bend / ν(C-O) Stretch | Carboxylic Acid | Strong |
Future Research Directions and Emerging Applications
Novel Synthetic Pathways to (2S,4S)-4-Benzhydrylpyrrolidine-2-carboxylic Acid
The development of efficient and stereoselective synthetic routes is paramount for the broader application of this compound. Future research is likely to focus on asymmetric syntheses that offer high yields and enantiopurities, moving beyond classical resolution methods. One promising avenue is the use of organocatalysis, where chiral small molecules catalyze reactions with high stereocontrol. For instance, asymmetric Michael addition reactions have been successfully employed for the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives and could be adapted for this specific molecule. nih.govrsc.org
Another area of exploration is the application of transition-metal-catalyzed reactions. For example, catalyst-tuned regio- and enantioselective hydroalkylation of pyrrolines has been shown to be effective for producing chiral C2- and C3-alkylated pyrrolidines. organic-chemistry.org Adapting such methodologies to introduce the benzhydryl group at the C4 position could provide a direct and efficient synthetic pathway. Furthermore, the development of continuous flow protocols for the synthesis of chiral pyrrolidines offers a scalable and rapid method for generating libraries of related compounds, which could be instrumental in optimizing the synthesis of the target molecule. rsc.org
| Synthetic Approach | Potential Advantages | Key Considerations |
| Asymmetric Organocatalysis | High enantioselectivity, metal-free conditions. | Catalyst design and optimization for the specific substrate. |
| Transition-Metal Catalysis | High efficiency and regioselectivity. | Catalyst cost and removal from the final product. |
| Continuous Flow Synthesis | Scalability, rapid reaction times, and process control. | Initial setup costs and optimization of flow parameters. |
| Chemoenzymatic Synthesis | High stereospecificity and mild reaction conditions. | Enzyme stability and substrate scope. |
Integration into Supramolecular Catalytic Systems
The rigid, chiral scaffold of this compound makes it an excellent candidate for incorporation into supramolecular catalytic systems. These systems rely on non-covalent interactions to assemble complex, highly organized structures that can mimic the efficiency and selectivity of enzymes. The benzhydryl group can participate in π-π stacking and van der Waals interactions, while the carboxylic acid and amine functionalities can engage in hydrogen bonding and electrostatic interactions.
Future research could explore the use of this compound as a building block for self-assembling catalysts. For example, it could be functionalized to form supramolecular ligands that coordinate with metal centers, creating a chiral microenvironment that can influence the stereochemical outcome of a reaction. incatt.nl The development of such systems could lead to catalysts with unprecedented levels of selectivity and activity for a wide range of chemical transformations.
Applications in Material Science and Smart Molecular Systems
The incorporation of chiral, functional molecules like this compound into polymers and other materials can impart unique properties. Research in this area could lead to the development of novel materials with applications in areas such as chiral separations, sensing, and responsive systems. For instance, polymers functionalized with this pyrrolidine (B122466) derivative could be used as chiral stationary phases in chromatography for the separation of enantiomers.
Furthermore, the pyrrolidine ring can be a component of "smart" molecular systems that respond to external stimuli such as light, pH, or temperature. For example, photochromic behavior has been observed in related indirubin (B1684374) derivatives, and supramolecular complexation can be influenced by photoisomerization. beilstein-journals.org By incorporating this compound into such systems, it may be possible to create materials that change their properties in a controlled and reversible manner. The development of end-functionalized polymeric systems derived from pyrrolidine has already shown promise in creating materials with high transfection efficiency for gene therapy applications. nih.gov
Exploration of its Role in Bioconjugation Chemistry (focus on chemical methodology)
The pyrrolidine-2-carboxylic acid moiety is a derivative of the amino acid proline, suggesting that this compound could be a valuable tool in bioconjugation chemistry. Bioconjugation involves the covalent attachment of molecules to biomolecules such as proteins or peptides to impart new functions.
Future research could focus on developing methodologies to incorporate this non-natural amino acid into peptides and proteins. The unique steric and electronic properties of the benzhydryl group could be used to probe protein structure and function, or to create bioconjugates with enhanced stability or novel binding properties. For example, methods for the enzymatic modification of N-terminal proline residues using phenol (B47542) derivatives could potentially be adapted. berkeley.eduresearchgate.netrsc.orgresearchgate.net This involves the oxidation of phenols to reactive o-quinone intermediates that can couple to the N-terminal proline. berkeley.eduresearchgate.netrsc.org Another approach could involve the use of 4-ketoproline as an electrophilic handle for bioconjugation. nih.gov
| Bioconjugation Strategy | Key Features | Potential Application |
| Solid-Phase Peptide Synthesis | Site-specific incorporation into peptide chains. | Creation of peptides with modified structures and functions. |
| Enzymatic Ligation | High selectivity and mild reaction conditions. | Modification of proteins at specific sites. |
| Chemical Ligation | Formation of a stable covalent bond between the molecule and a biomolecule. | Development of antibody-drug conjugates or functionalized biomaterials. |
High-Throughput Synthesis and Screening of Derivatives for Chemical Libraries
The development of high-throughput synthesis and screening methods is crucial for the rapid discovery of new catalysts and biologically active compounds. The pyrrolidine scaffold is a common feature in many successful organocatalysts and pharmaceuticals. nih.govnih.govresearchgate.net Creating a diverse library of derivatives of this compound would be a valuable resource for drug discovery and catalyst development programs.
Future research in this area will likely involve the use of combinatorial chemistry and automated synthesis platforms to generate a large number of analogs with variations in the substituents on the pyrrolidine ring and the benzhydryl group. researchgate.net These libraries can then be screened for a variety of properties, such as catalytic activity in different reactions or binding affinity to biological targets. nih.gov Computational screening of combinatorial catalyst libraries can also be employed to predict the most promising candidates for synthesis and testing, thereby accelerating the discovery process. nih.govrsc.org
Q & A
Q. What are the optimal synthetic routes for (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid?
The synthesis typically involves multi-step reactions starting from chiral precursors such as L-proline derivatives. Key steps include:
- Ring functionalization : Introducing the benzhydryl group via nucleophilic substitution or coupling reactions under inert atmospheres.
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive sites .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
- Catalysts : Palladium-based catalysts for cross-coupling steps and chiral auxiliaries to preserve stereochemistry .
Q. What analytical techniques are recommended for confirming purity and structural integrity?
Methodological validation includes:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., benzhydryl protons at δ 7.2–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- X-ray crystallography : Resolves absolute configuration and crystallographic packing, as demonstrated for analogous pyrrolidine derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust formation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structural ambiguities in stereoisomers of this compound be resolved?
Advanced techniques include:
- Single-crystal X-ray diffraction : Provides definitive proof of stereochemistry, as shown for (2S,4S)-thiazolidine derivatives with similar chiral centers .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption patterns .
- Dynamic NMR : Detects conformational changes in solution, resolving dynamic stereochemical ambiguities .
Q. What strategies address discrepancies in reported biological activities of derivatives?
Contradictions may arise from variations in:
Q. How does stereochemistry influence interactions with biological targets?
The (2S,4S) configuration enables:
- Enantioselective binding : Enhanced affinity for enzymes like prolyl oligopeptidase due to spatial complementarity .
- Pharmacokinetic modulation : Improved metabolic stability compared to (2R,4R) isomers, as seen in fluorinated analogs .
- Crystal structure insights : Hydrogen-bonding networks (e.g., O–H⋯N) stabilize target binding, critical for neuroprotective activity .
Q. What computational methods predict the compound’s binding affinity and solubility?
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like NMDA receptors .
- Molecular Dynamics (MD) simulations : Analyze solvation effects and stability in lipid bilayers .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate logP values with experimental solubility data to optimize prodrug designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
